
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one is a compound that combines the structural features of acetic acid and oxazolidinone. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both acetic acid and oxazolidinone moieties in its structure allows it to participate in a variety of chemical reactions and exhibit unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one typically involves the reaction of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one. One common method is the esterification of acetic acid with 3-(3-hydroxypropyl)-1,3-oxazolidin-2-one under acidic conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. Additionally, the use of advanced purification techniques, such as distillation and crystallization, can further enhance the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde.
Reduction: The oxazolidinone ring can be reduced to form a more saturated ring structure.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the oxazolidinone ring can produce more saturated ring structures. Substitution reactions can result in the formation of various derivatives with different functional groups.
Applications De Recherche Scientifique
Acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of polymers, coatings, and adhesives due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. For example, the oxazolidinone ring can interact with the active site of enzymes, blocking substrate binding and inhibiting enzyme activity. Additionally, the acetic acid moiety can participate in hydrogen bonding and electrostatic interactions with proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropionic acid: A compound with similar functional groups but lacking the oxazolidinone ring.
Oxazolidinone: A compound with the oxazolidinone ring but without the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the additional functional groups present in acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. The presence of both acetic acid and oxazolidinone moieties in a single molecule provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.
Propriétés
Formule moléculaire |
C8H15NO5 |
|---|---|
Poids moléculaire |
205.21 g/mol |
Nom IUPAC |
acetic acid;3-(3-hydroxypropyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3.C2H4O2/c8-4-1-2-7-3-5-10-6(7)9;1-2(3)4/h8H,1-5H2;1H3,(H,3,4) |
Clé InChI |
VZUMHTBGTBIDIT-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C1COC(=O)N1CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



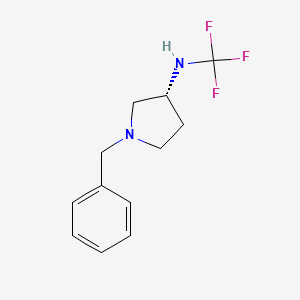
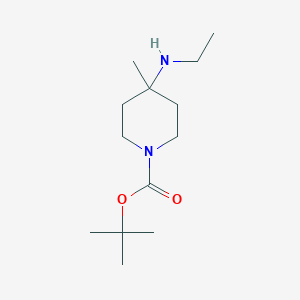
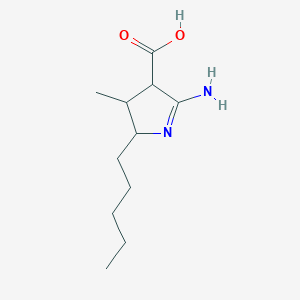
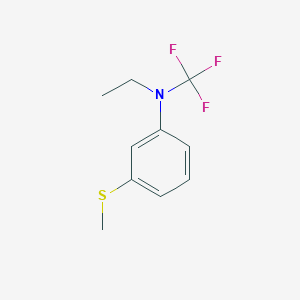
![1-Azabicyclo[2.2.1]heptane-4-carbothioamide](/img/structure/B13952393.png)
![Silane, trimethyl[1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethoxy]-, (S)-](/img/structure/B13952395.png)
![2-[4-(Benzyloxy)-2-fluorophenyl]-1-(cyclohex-2-en-1-yl)-1H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B13952400.png)
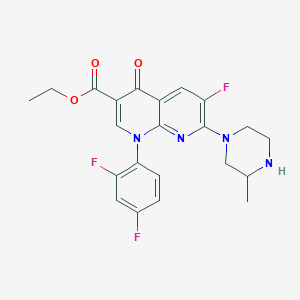

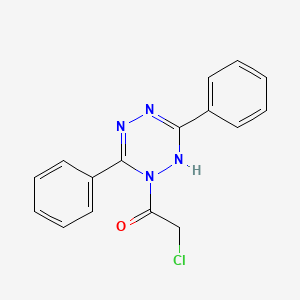
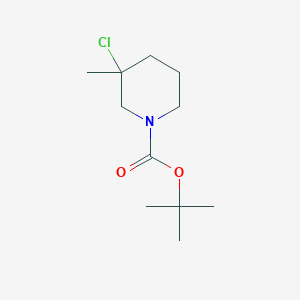
![Methyl {[2-(bromomethyl)phenyl]methoxy}carbamate](/img/structure/B13952429.png)

